molecular formula C12H10O5 B1667603 Armillarisin A CAS No. 53696-74-5

Armillarisin A

Cat. No.: B1667603
CAS No.: 53696-74-5
M. Wt: 234.20 g/mol
InChI Key: XVZWWNMZVZWQKU-UHFFFAOYSA-N
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Description

Armillarisin A is a coumarin derivative with the molecular formula C₁₂H₁₀O₅ and a molecular weight of 23421This compound is primarily extracted from the mycelium of the fungus Armillariella tabescens . This compound has been studied for its potential therapeutic effects, particularly in the treatment of liver and gallbladder diseases.

Mechanism of Action

Target of Action

Armillarisin A, a compound extracted from the mycelium of Armillariella tabescens , primarily targets interleukin-4 (IL-4) and interleukin-1β (IL-1β) . These are key cytokines involved in immune responses. IL-4 is an anti-inflammatory cytokine, while IL-1β is a pro-inflammatory cytokine .

Mode of Action

This compound interacts with its targets by increasing the serum levels of IL-4 and decreasing the serum levels of IL-1β . This alteration in cytokine levels can help regulate the body’s immune response .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of cytokine levels, specifically IL-4 and IL-1β . By increasing IL-4 and decreasing IL-1β, this compound can help balance the immune response, which is particularly beneficial in conditions like ulcerative colitis (UC), where an imbalance between pro-inflammatory and anti-inflammatory cytokines plays a key role in the disease’s pathogenesis .

Pharmacokinetics

It is known that this compound has high bioavailability when used clinically . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

This compound has been shown to have a significant therapeutic effect in treating UC . After 4 weeks of treatment, the total effective rates were 90.0% in the this compound treatment group . The compound’s action results in increased IL-4 and decreased IL-1β levels, leading to an improved immune response and reduced inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, during the production of this compound for injection, unidentified needle-like yellow-brown crystals were occasionally observed . The production process could be improved by changing the stirring method and frequency, as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Armillarisin A change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, during the trial production of this compound for injection, unidentified needle-like yellow-brown crystals were occasionally observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. A study was conducted to determine the concentration of this compound in rat plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Armillarisin A can be synthesized through various chemical routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst to form 3-acetyl-7-hydroxy-4-methylcoumarin. This intermediate is then subjected to further reactions to introduce the hydroxymethyl group at the 5-position .

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving the mycelium of Armillariella tabescens. The fermentation broth is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Armillarisin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Armillarisin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Armillarisin A is unique among coumarin derivatives due to its specific combination of functional groups and therapeutic effects. Similar compounds include:

Compared to these compounds, this compound stands out for its specific choleretic action and its ability to regulate immune responses, making it particularly valuable in the treatment of liver and gallbladder diseases .

Properties

IUPAC Name

3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWWNMZVZWQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201953
Record name Armillarisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53696-74-5
Record name Armillarisin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53696-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Armillarisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armillarisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMILLARISIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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